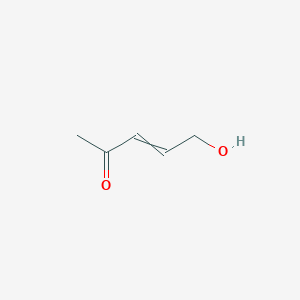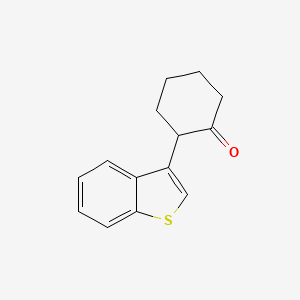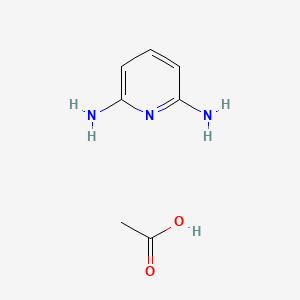
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring fused with a trimethoxyphenyl group, making it a molecule of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one typically involves the following steps:
Starting Materials: Indole and 2,3,4-trimethoxybenzaldehyde.
Condensation Reaction: The indole is reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with a suitable enone, such as crotonaldehyde, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to influence cellular signaling pathways and biochemical processes.
相似化合物的比较
Similar Compounds
3-(1H-indol-3-yl)-1-phenylbut-2-en-1-one: Lacks the trimethoxy groups, which may result in different biological activities.
3-(1H-indol-3-yl)-1-(3,4-dimethoxyphenyl)but-2-en-1-one: Contains fewer methoxy groups, potentially altering its chemical properties and reactivity.
3-(1H-indol-3-yl)-1-(2,4,5-trimethoxyphenyl)but-2-en-1-one: Different substitution pattern on the phenyl ring, which may affect its interactions with molecular targets.
Uniqueness
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of three methoxy groups on the phenyl ring may enhance its solubility, stability, and interactions with biological targets.
属性
CAS 编号 |
184963-77-7 |
|---|---|
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)-1-(2,3,4-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C21H21NO4/c1-13(16-12-22-17-8-6-5-7-14(16)17)11-18(23)15-9-10-19(24-2)21(26-4)20(15)25-3/h5-12,22H,1-4H3 |
InChI 键 |
OLCDTBLXXYJOMA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C1=C(C(=C(C=C1)OC)OC)OC)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)




